molecular formula C12H16O2 B7999561 2,4-Dimethylphenethyl acetate

2,4-Dimethylphenethyl acetate

Cat. No.: B7999561
M. Wt: 192.25 g/mol
InChI Key: NQBWVIQQSRIHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is an ester formed from 2,4-dimethylphenethyl alcohol and acetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenethyl acetate typically involves the esterification of 2,4-dimethylphenethyl alcohol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,4-Dimethylphenethyl alcohol+Acetic acidH2SO42,4-Dimethylphenethyl acetate+Water\text{2,4-Dimethylphenethyl alcohol} + \text{Acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,4-Dimethylphenethyl alcohol+Acetic acidH2​SO4​​2,4-Dimethylphenethyl acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenethyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,4-dimethylphenethyl alcohol and acetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 2,4-Dimethylphenethyl alcohol and acetic acid.

    Reduction: 2,4-Dimethylphenethyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethylphenethyl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

    Medicine: Explored for its antimicrobial properties and potential use in formulations for topical applications.

    Industry: Widely used in the fragrance industry due to its pleasant aroma, and in the synthesis of other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenethyl acetate largely depends on its application. In the context of its antimicrobial properties, it is believed to disrupt microbial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl acetate: Similar ester structure but lacks the methyl groups on the phenyl ring.

    2,4-Dimethylphenyl acetate: Similar structure but with a different ester linkage.

    2,4-Dimethylbenzyl acetate: Similar aromatic structure with different substituents.

Uniqueness

2,4-Dimethylphenethyl acetate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. These structural differences can lead to variations in aroma, making it distinct in the fragrance industry.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-4-5-12(10(2)8-9)6-7-14-11(3)13/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBWVIQQSRIHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCOC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.